molecular formula C16H21N3O3S B11670647 N-(cycloheptylideneamino)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

N-(cycloheptylideneamino)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

Cat. No.: B11670647
M. Wt: 335.4 g/mol
InChI Key: JKKKSDYCZFVNPE-UHFFFAOYSA-N
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Description

N’-CYCLOHEPTYLIDENE-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cycloheptylidene group, a nitrophenyl group, and an acetohydrazide moiety. The presence of these functional groups makes it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-CYCLOHEPTYLIDENE-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cycloheptanone with hydrazine hydrate to form cycloheptylidene hydrazine. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-CYCLOHEPTYLIDENE-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-CYCLOHEPTYLIDENE-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-CYCLOHEPTYLIDENE-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-CYCLOHEPTYLIDENE-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptylidene group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H21N3O3S/c20-16(18-17-14-5-3-1-2-4-6-14)12-23-11-13-7-9-15(10-8-13)19(21)22/h7-10H,1-6,11-12H2,(H,18,20)

InChI Key

JKKKSDYCZFVNPE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])CC1

Origin of Product

United States

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